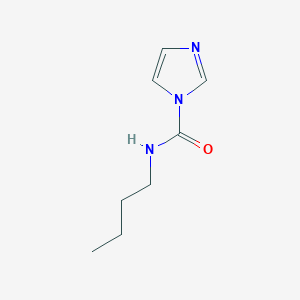

N-butyl-1H-imidazole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

N-butylimidazole-1-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-2-3-4-10-8(12)11-6-5-9-7-11/h5-7H,2-4H2,1H3,(H,10,12) |

InChI Key |

OVVHGEJWGKGBLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Synthesis and Characterization

While specific synthetic procedures for N-butyl-1H-imidazole-1-carboxamide are not extensively detailed in the provided search results, general methods for the synthesis of N-acylimidazoles can be inferred. A common approach involves the reaction of imidazole (B134444) with an appropriate acylating agent, such as an acyl chloride or an isocyanate. For this compound, a likely synthetic route would involve the reaction of imidazole with butyl isocyanate.

The characterization of N-acylimidazoles typically involves a suite of spectroscopic techniques. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the arrangement of protons and carbons in the molecule. Infrared (IR) spectroscopy would be used to identify key functional groups, such as the carbonyl (C=O) stretch of the carboxamide. acs.orgnih.gov Mass spectrometry would confirm the molecular weight of the compound. For crystalline N-acylimidazoles, X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and torsional angles. acs.orgnih.gov

Physicochemical Properties and Structural Analysis

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

|---|---|

| Physical State | Likely a solid at room temperature, similar to other N-acylimidazoles. |

| Solubility | Expected to have some solubility in polar organic solvents. |

| Melting Point | Not specified in the search results. |

Structural analysis of N-acylimidazoles has revealed interesting conformational features. acs.orgnih.gov The degree of twist around the N-C(O) bond can significantly impact the reactivity of the molecule. acs.orgnih.gov In some cases, steric hindrance can lead to highly twisted amide bonds, which can enhance their reactivity as acylating agents. acs.orgnih.gov

Chemical Reactivity and Participation in Organic Reactions

N-acylimidazoles, including by extension N-butyl-1H-imidazole-1-carboxamide, are primarily recognized for their role as acyl transfer reagents. acs.orgnih.govkyoto-u.ac.jp The imidazole (B134444) ring acts as a good leaving group, facilitating the transfer of the acyl group to a nucleophile. acs.orgnih.gov

The reactivity of these compounds can be modulated. For example, steric hindrance near the acyl group can make them more stable towards nucleophiles. acs.org The electronic properties of the imidazole ring can also be tuned by introducing substituents. kyoto-u.ac.jp

Hydrolysis is a key reaction of N-acylimidazoles, and the kinetics of this process have been studied for various derivatives. nih.gov These studies show that both steric and electronic effects of substituents on the acyl group and the imidazole ring influence the rate of hydrolysis. nih.gov

Applications in Chemical Research

Established Synthetic Routes for this compound

The most direct routes to this compound involve the reaction of imidazole with a reagent that provides the N-butylcarboxamide group.

A highly effective and common method for synthesizing N-alkyl carbamoylimidazoles is through the use of 1,1'-Carbonyldiimidazole (CDI). wikipedia.orgacs.org CDI is a white crystalline solid used for coupling amino acids and as a versatile reagent in organic synthesis. wikipedia.org The synthesis of this compound can be achieved by reacting CDI with butylamine (B146782).

A particularly high-yielding protocol involves the reaction of CDI with the ammonium (B1175870) salt of the amine, such as butylamine hydrochloride (BuNH₃Cl), rather than the free amine. acs.org This approach has been shown to be scalable and provides the desired N-alkyl carbamoylimidazole in excellent yields. The reaction is presumed to involve a proton transfer from the ammonium salt to CDI, which activates the CDI while simultaneously releasing the free amine in situ. acs.org This method avoids the need to handle potentially volatile or reactive isocyanates directly.

Table 1: CDI-Mediated Synthesis of N-Alkyl Carbamoylimidazoles

| Reactant 1 | Reactant 2 | Key Feature | Yield | Ref |

|---|---|---|---|---|

| 1,1'-Carbonyldiimidazole (CDI) | Primary Ammonium Salt (e.g., MeNH₃Cl) | High-yielding, scalable, avoids free amine | Quantitative | acs.org |

This table illustrates the general approach for CDI-mediated synthesis, which is applicable to this compound.

While CDI is a preferred reagent, other methods for forming the carboxamide bond exist. These alternative approaches may involve different activating agents or a different sequence of bond-forming reactions.

One potential alternative involves the reaction of imidazole with butyl isocyanate. Isocyanates are common reagents for the formation of ureas and carbamides. The lone pair of electrons on one of the imidazole nitrogens would attack the electrophilic carbon of the isocyanate, followed by proton transfer to yield the final product.

Another strategy could involve a two-step process. First, imidazole can be reacted with a phosgene (B1210022) equivalent, such as triphosgene, to form an activated intermediate, 1H-imidazole-1-carbonyl chloride. This intermediate can then be reacted with butylamine to form this compound. This approach is analogous to the synthesis of amides from acid chlorides. Various methods for introducing carboxamide moieties into heterocyclic structures have been reviewed, including classical amide bond forming processes. rsc.orgrsc.org

Precursor Synthesis and Functionalization of the Imidazole Core

An alternative synthetic strategy involves the initial preparation of a functionalized imidazole precursor, which is then converted to the target compound.

The synthesis could proceed via the initial N-alkylation of imidazole to form N-butylimidazole, which would then be further functionalized. The N-alkylation of imidazole is a well-established reaction. nih.govscispace.comresearchgate.net This reaction typically involves reacting imidazole with an alkyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a base. The base deprotonates the imidazole, increasing its nucleophilicity towards the alkylating agent. Various conditions have been developed, including vapor-phase alkylation over metal oxide catalysts and reactions in different solvents. scispace.com

Once N-butylimidazole is synthesized, the carboxamide group must be introduced. However, this is a less direct approach for the target molecule. Direct carboxamidation of N-butylimidazole is not a standard transformation. The more logical sequence is the one described in section 2.1, where the carboxamide linkage is formed directly with the parent imidazole ring. The synthesis of N-alkyl carbamoylimidazoles from CDI and the corresponding amine is a direct and efficient one-step process. acs.org

Regioselectivity in Imidazole Substitution Reactions

Regioselectivity is a critical consideration in the synthesis of substituted imidazoles, particularly when using unsymmetrically substituted imidazole precursors. otago.ac.nznih.gov In the case of synthesizing this compound from unsubstituted imidazole, the two nitrogen atoms are equivalent, so regioselectivity is not an issue for the initial substitution. The reaction with an electrophile like butyl isocyanate or the activated CDI complex will occur at one of the nitrogen atoms, leading to the N-1 substituted product.

However, if a substituted imidazole were used as a starting material, the position of the incoming group would be directed by the electronic and steric properties of the existing substituent. otago.ac.nz For instance, electron-withdrawing groups on the imidazole ring generally direct incoming electrophiles to the more remote nitrogen atom. otago.ac.nz Steric hindrance also plays a significant role, with larger substituents or bulkier attacking electrophiles favoring reaction at the less sterically hindered nitrogen. otago.ac.nz Various protocols have been developed to achieve high regioselectivity in the synthesis of 1,4-disubstituted and other polysubstituted imidazoles. rsc.orgacs.orgtandfonline.com For the synthesis of the title compound, starting with unsubstituted imidazole avoids these complexities, ensuring the formation of the desired N-1 isomer.

Table 2: Factors Influencing Regioselectivity in Imidazole Alkylation | Factor | Influence on Incoming Electrophile | Outcome | Ref | | --- | --- | --- | --- | | Electronic Effects | Electron-withdrawing substituent | Directs to the more remote nitrogen | Favors less deactivated nitrogen | otago.ac.nz | | Steric Effects | Bulky substituent or electrophile | Directs to the less hindered nitrogen | Minimizes steric repulsion | otago.ac.nz | | Reaction Conditions | Basic vs. Neutral Media | Affects the reacting species (anion vs. free base) | Can alter product ratios | otago.ac.nz |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural determination of this compound, offering precise information about the hydrogen and carbon skeletons of the molecule.

The proton NMR (¹H NMR) spectrum provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. In a study utilizing a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the spectrum of this compound displayed characteristic signals for both the imidazole ring and the n-butyl chain. sci-hub.se

The protons on the imidazole ring appear in the downfield region, consistent with their location in an aromatic, electron-deficient system. A multiplet observed between δ 8.09-8.07 ppm is assigned to one of the ring protons, while another multiplet for a ring proton is found at δ 7.10-7.08 ppm. sci-hub.se A third imidazole proton signal is observed as a multiplet between δ 7.47-7.41 ppm. sci-hub.se

The n-butyl group protons give rise to four distinct signals in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the amide nitrogen are deshielded and appear as a quartet at δ 3.32 ppm. sci-hub.se Following the chain, the subsequent methylene protons appear as a quintet at δ 1.57 ppm and a sextet at δ 1.40 ppm. sci-hub.se The terminal methyl group (CH₃) protons resonate as a triplet at δ 0.95 ppm, which is characteristic of a primary alkyl chain. sci-hub.se A broad singlet corresponding to the amide proton (NH) is also identified at δ 7.38 ppm. sci-hub.se

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 8.09–8.07 | m | - | Imidazole-H |

| 7.47–7.41 | m | - | Imidazole-H |

| 7.38 | br s | - | NH |

| 7.10–7.08 | m | - | Imidazole-H |

| 3.32 | q | 6.8 | N-CH₂ -CH₂-CH₂-CH₃ |

| 1.57 | quint | 7.3 | N-CH₂-CH₂ -CH₂-CH₃ |

| 1.40 | sext | 7.4 | N-CH₂-CH₂-CH₂ -CH₃ |

| 0.95 | t | 7.4 | N-CH₂-CH₂-CH₂-CH₃ |

Source: Eur. J. Org. Chem. 2017, 5110–5118. sci-hub.se Spectrum recorded in CDCl₃ at 400 MHz.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment. For this compound, the spectrum recorded at 100 MHz in CDCl₃ shows a total of eight distinct carbon signals. sci-hub.se

The carbonyl carbon (C=O) of the carboxamide group is typically found significantly downfield, with its signal appearing at δ 146.0 ppm. sci-hub.se The three carbons of the imidazole ring are observed at δ 136.8, 130.1, and 117.2 ppm. sci-hub.se The four carbons of the n-butyl chain are located in the upfield region, with the carbon attached to the amide nitrogen (N-CH₂) at δ 41.6 ppm. sci-hub.se The remaining two methylene carbons appear at δ 31.5 and 19.9 ppm, while the terminal methyl carbon resonates at δ 13.7 ppm. sci-hub.se

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 146.0 | C =O |

| 136.8 | Imidazole-C |

| 130.1 | Imidazole-C |

| 117.2 | Imidazole-C |

| 41.6 | N-CH₂ -CH₂-CH₂-CH₃ |

| 31.5 | N-CH₂-CH₂ -CH₂-CH₃ |

| 19.9 | N-CH₂-CH₂-CH₂ -CH₃ |

| 13.7 | N-CH₂-CH₂-CH₂-CH₃ |

Source: Eur. J. Org. Chem. 2017, 5110–5118. sci-hub.se Spectrum recorded in CDCl₃ at 100 MHz.

While specific experimental two-dimensional (2D) NMR data for this compound is not detailed in the available literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming structural assignments.

A COSY spectrum would definitively establish the proton-proton coupling network within the n-butyl chain, showing correlations between the signals at δ 3.32 (N-CH₂), δ 1.57 (-CH₂-), δ 1.40 (-CH₂-), and δ 0.95 (CH₃). An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming, for instance, that the proton at δ 0.95 ppm is attached to the carbon at δ 13.7 ppm.

There are no reported Variable Temperature NMR (VTNMR) studies for this compound in the reviewed literature. Such studies could, however, provide valuable information regarding the dynamic processes in the molecule. Specifically, VTNMR could be used to investigate the rotational barrier around the C(O)-N(butyl) amide bond and the N(imidazole)-C(O) bond. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers), which would coalesce into averaged signals as the temperature is raised.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. sci-hub.se A strong band observed at 3338 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. sci-hub.se The C-H stretching vibrations of the n-butyl group are identified by the band at 2959 cm⁻¹. sci-hub.se

A particularly strong absorption at 1682 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, which is characteristic of an amide functional group. sci-hub.se Another significant band at 1538 cm⁻¹ likely corresponds to the N-H bending vibration coupled with C-N stretching. sci-hub.se Additional bands in the fingerprint region, such as those at 1474, 1279, and 1070 cm⁻¹, correspond to various C-N, C-C stretching and C-H bending vibrations within the molecule. sci-hub.se

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (ν̃max) cm⁻¹ | Vibrational Assignment |

|---|---|

| 3338 | N-H stretch (amide) |

| 2959 | C-H stretch (alkyl) |

| 1682 | C=O stretch (amide I band) |

| 1538 | N-H bend / C-N stretch (amide II band) |

| 1474 | C-H bend |

| 1279 | C-N stretch |

| 1070 | Fingerprint Region |

Source: Eur. J. Org. Chem. 2017, 5110–5118. sci-hub.se

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₈H₁₃N₃O), the theoretical monoisotopic mass is 167.1059 g/mol . In a typical soft-ionization mass spectrum, such as Electrospray Ionization (ESI), the compound would be expected to be detected as a protonated molecule [M+H]⁺.

The primary ion peak would therefore appear at a mass-to-charge ratio (m/z) of approximately 168.1137. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.

Fragmentation patterns observed in tandem MS (MS/MS) experiments would further corroborate the structure. Key fragmentations would likely include the loss of the butyl group, cleavage of the carboxamide bond, and fragmentation of the imidazole ring itself, providing a roadmap of the molecule's connectivity. For instance, mass spectra of related N-substituted imidazolyl acetamides have shown the molecular ion peak plus one (M⁺+1) as the base peak. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O |

| Monoisotopic Mass | 167.1059 Da |

| [M+H]⁺ (Protonated Molecule) | 168.1137 m/z |

| [M+Na]⁺ (Sodium Adduct) | 190.0956 m/z |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the imidazole ring. A comprehensive study on the related compound N-Butyl-1H-benzimidazole showed characteristic absorption peaks at 248 nm and 295 nm, which were attributed to these π→π* transitions in the aromatic system. ontosight.aimdpi.com

While this compound lacks the fused benzene (B151609) ring of benzimidazole (B57391), it still possesses a conjugated π-system. Therefore, it would be expected to exhibit strong absorbance in the UV region, likely below 280 nm. The exact position of the absorption maximum (λ_max) would be sensitive to the solvent environment. The carboxamide group, while not a strong chromophore in this context, can have a slight auxochromic effect, subtly shifting the absorption wavelengths. This technique confirms the presence of the imidazole core and provides information on its electronic properties. ontosight.ai

Table 3: Illustrative UV-Vis Data from a Related Compound (N-Butyl-1H-benzimidazole)

| Absorption Peak (λ_max) | Electronic Transition | Reference Compound |

|---|---|---|

| 248 nm | π→π* | N-Butyl-1H-benzimidazole ontosight.aimdpi.com |

| 295 nm | π→π* | N-Butyl-1H-benzimidazole ontosight.aimdpi.com |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related imidazole and benzimidazole structures allows for well-founded predictions. sigmaaldrich.comnih.gov

A crystal structure of this compound would be expected to reveal a planar imidazole ring. The butyl chain would likely adopt a low-energy, extended conformation. Of particular interest would be the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant force. The N-H proton of the carboxamide group can act as a hydrogen bond donor, while the carbonyl oxygen and the sp²-hybridized nitrogen of the imidazole ring can act as acceptors. sigmaaldrich.com These interactions could lead to the formation of one-dimensional chains or two-dimensional layered structures. nih.gov

Furthermore, weaker C-H···π interactions between the alkyl chains and the imidazole rings of adjacent molecules may also play a role in stabilizing the crystal lattice. sigmaaldrich.com Analysis of such a structure would provide invaluable data on the molecule's conformation and how it self-assembles in the solid state.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For derivatives of imidazole, such as this compound, DFT calculations offer a detailed understanding of their behavior at the molecular level. mdpi.comresearchgate.net

Geometry Optimization and Molecular Structure Prediction

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For related compounds like N-Butyl-1H-benzimidazole, DFT methods, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have shown excellent agreement with experimental data. mdpi.comresearchgate.net This level of theory is adept at predicting bond lengths and angles. For instance, in a similar N-Butyl-1H-benzimidazole, the calculated C-N bond lengths in the imidazole ring were found to be very close to experimental values. mdpi.com This suggests that the presence of a butyl substituent does not drastically alter the fundamental structure of the imidazole core. mdpi.comresearchgate.net

Table 1: Predicted Structural Parameters for an Imidazole Derivative

| Parameter | Theoretical Value (Å) | Experimental Value (Å) |

| C1-N26 | 1.386 | 1.391 |

| C2-N27 | 1.387 | 1.367 |

Note: Data adapted from a study on N-Butyl-1H-benzimidazole, a structurally related compound. mdpi.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of a molecule. mdpi.com A smaller gap generally implies higher reactivity. chalcogen.ro In related imidazole derivatives, the HOMO is often localized on the donor part of the molecule, while the LUMO is on the acceptor part. researchgate.net The HOMO-LUMO energy gap for N-butyl-1H-benzimidazole was calculated to be significant, indicating a stable molecule that does not spontaneously decompose. mdpi.com

Table 2: Frontier Molecular Orbital Energies for an Imidazole Derivative

| Orbital | Energy (eV) |

| HOMO | -3.7552 |

| LUMO | 2.5897 |

| Energy Gap | 6.3449 |

Note: This data represents a general example of HOMO-LUMO energies calculated for a related molecular system and may not be specific to this compound. chalcogen.ro

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values. Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. For related imidazole compounds, MEP analysis has shown that the hydrogen atoms and their immediate surroundings are often the most electrophilic centers. mdpi.com

Fukui Functions and Reactivity Descriptors

Fukui functions are used in DFT to identify the most reactive sites in a molecule. mdpi.com These functions help in predicting which atoms are more likely to undergo nucleophilic, electrophilic, or radical attack. Along with the MEP analysis, Fukui functions provide a more quantitative measure of local reactivity. For N-butyl-1H-benzimidazole, these calculations have been instrumental in characterizing the nucleophilic and electrophilic regions of the molecule. mdpi.comresearchgate.net

Non-Covalent Interaction (NCI) Analysis (e.g., AIM, RDG, ELF, LOL Topological Methods)

Non-covalent interactions (NCIs) play a crucial role in the structure and function of molecules. researchgate.net Various computational methods are used to analyze these interactions. The Reduced Density Gradient (RDG) method is particularly effective at visualizing and characterizing van der Waals interactions, hydrogen bonds, and steric clashes. scielo.org.mx Atoms in Molecules (AIM) theory analyzes the electron density to characterize the nature of chemical bonds, where the ratio of potential energy density to kinetic energy density can distinguish between covalent, mixed, and ionic or van der Waals interactions. mdpi.com Electron Localization Function (ELF) and Localized Orbital Locator (LOL) topological methods provide further insights by mapping the regions of electron localization, confirming the presence of bonding and non-bonding electrons. mdpi.comresearchgate.net For N-Butyl-1H-benzimidazole, these analyses have been used to identify and characterize the non-covalent interactions within the molecule. mdpi.comresearchgate.net

Role as a Synthetic Intermediate or Reagent

N-acylimidazoles, the chemical class to which this compound belongs, are widely recognized as versatile synthetic intermediates. nih.govgoogle.com They serve as effective acylating agents, capable of transferring their acyl group to a variety of nucleophiles. nih.govnih.gov This reactivity stems from the fact that the imidazole moiety is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack.

In the context of this compound, it can be anticipated to act as a carbamoylating agent. This means it can introduce the N-butylcarbamoyl group onto other molecules, such as alcohols to form carbamates, and amines to form ureas. Such reactions are fundamental in the synthesis of a wide range of organic compounds, including those with potential biological activity. ontosight.ai The use of N-acylimidazoles in synthesis is advantageous as the byproduct, imidazole, is typically water-soluble and can be easily removed from the reaction mixture.

Carbonyl Activation and Nucleophilic Reactivity

The core of this compound's reactivity lies in the activation of its carbonyl group. Unlike typical amides which are relatively unreactive due to resonance stabilization, N-acylimidazoles exhibit enhanced reactivity towards nucleophiles. nih.govnih.gov This is attributed to the electronic properties of the imidazole ring. The nitrogen atoms of the imidazole ring draw electron density away from the acyl group, making the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack.

The general mechanism for nucleophilic acyl substitution at the carbonyl group of an N-acylimidazole, such as this compound, proceeds via an addition-elimination pathway. masterorganicchemistry.com A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the imidazole ring is eliminated as a leaving group, and the carbonyl double bond is reformed, resulting in the acylated product. masterorganicchemistry.com The stability of the imidazole anion as a leaving group is a key driver for this reaction.

The reactivity of N-acylimidazoles can be tuned by substituents on the imidazole ring or the acyl group. nih.govnih.gov While no specific studies on this compound were found, research on related compounds shows that sterically hindered N-acylimidazoles can be more stable towards nucleophiles. nih.gov

Specific Chemical Transformations

Oxidation Reactions

The imidazole ring itself can be susceptible to oxidation, although this often requires strong oxidizing agents. Theoretical studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals indicate a complex, branched reaction mechanism. rsc.org However, the specific impact of the N-butylcarbamoyl group on the oxidation of the imidazole ring in this compound has not been documented. The butyl group could potentially undergo oxidation at its methylene groups under certain conditions, but this would likely require harsh reagents that might also affect the more reactive N-acylimidazole functionality.

Reduction Reactions

The reduction of the imidazole ring in N-acylimidazoles is not a commonly reported transformation. Aromatic nitrogen heterocycles can be reduced by strong reducing agents like lithium aluminum hydride. stackexchange.com However, the reduction of di-N-substituted imidazoles can sometimes lead to ring-opening, depending on the reaction conditions and the substrate. stackexchange.com The carbonyl group of the this compound could potentially be reduced, for example with a strong hydride reagent, to an amine, but this would compete with the cleavage of the acyl-imidazole bond.

Substitution Reactions

The primary substitution reactions involving this compound are expected to be nucleophilic acyl substitutions, where the imidazole ring acts as a leaving group. nih.govmasterorganicchemistry.com These reactions would result in the transfer of the N-butylcarbamoyl group to a nucleophile.

Additionally, the imidazole ring itself can undergo electrophilic substitution reactions such as halogenation and nitration, although the N-acyl group would be deactivating. youtube.com The specific conditions and regioselectivity of such reactions for this compound have not been reported. N-Arylation of imidazoles is another common substitution reaction, typically catalyzed by copper compounds. organic-chemistry.org

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically for this compound were not found in the surveyed literature. However, research on the hydrolysis of other N-acylimidazoles provides some insights into the factors influencing their reaction rates.

Studies on the hydrolysis of N-acyl derivatives of 2,4,5-triphenylimidazole (B1675074) have shown that these reactions can be rapid. nih.gov The rates are influenced by steric effects in both the acyl group and the imidazole leaving group. nih.gov For instance, increased steric hindrance can sometimes lead to an acceleration of the hydrolysis rate, suggesting that bond breaking is a significant factor in the transition state. nih.gov The pH of the medium also plays a crucial role in the hydrolysis rates of N-acylimidazoles. nih.gov

A study on N-butyl-1H-benzimidazole, a related but different compound, employed computational methods to analyze its electronic properties and reactivity, including frontier molecular orbital (HOMO-LUMO) analysis. mdpi.com Such theoretical studies could, in principle, be applied to this compound to predict its reactivity and thermodynamic stability, but no such specific studies have been published.

The following table summarizes the general reactivity of N-acylimidazoles, which can be extrapolated to this compound.

| Reaction Type | Reagent/Condition | Expected Product(s) | General Mechanistic Pathway |

| Acyl Transfer (Carbamoylation) | Alcohols (R'-OH) | N-butyl-N'-R'-urea | Nucleophilic Acyl Substitution |

| Amines (R'-NH2) | N-butyl-N',N'-di-R'-urea | Nucleophilic Acyl Substitution | |

| Hydrolysis | Water (H2O) | N-butylamine, Imidazole, CO2 | Nucleophilic Acyl Substitution |

Derivatives and Structural Analogs: Chemical Modification and Impact on Properties

Synthesis of Substituted N-butyl-1H-imidazole-1-carboxamide Derivatives

The synthesis of derivatives of this compound can be achieved through several established routes, primarily by reacting a substituted imidazole (B134444) with an appropriate isocyanate or by modifying an existing imidazole precursor.

A general and effective method involves the reaction of a substituted 1H-imidazole with butyl isocyanate. This approach allows for the introduction of various functional groups onto the imidazole ring prior to the formation of the carboxamide linkage. Alternatively, N-phenyl-1H-indazole-1-carboxamides have been prepared by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives, a method that can be adapted for imidazole-based compounds. nih.gov

Another versatile strategy begins with the esterification of the imidazole nucleus. For instance, imidazole can be reacted with ethyl chloroacetate (B1199739) to form an imidazole ester. This intermediate can then be reacted with a variety of amines to yield the desired N-substituted carboxamide derivatives. nih.gov While this method produces an acetate (B1210297) linker, the principle of activating the imidazole nitrogen for subsequent reaction with an amine is broadly applicable.

Microwave-assisted synthesis has also emerged as an efficient method for producing N-substituted benzimidazole (B57391) derivatives in moderate to excellent yields (40-99%). rsc.org This technique involves preparing 6-substituted 1H-benzimidazole derivatives and then reacting them with substituted halides using potassium carbonate, a method that could be extrapolated for the synthesis of this compound derivatives. rsc.org

Table 1: General Synthetic Routes for Imidazole Carboxamide Derivatives

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| Substituted 1H-imidazole, Butyl isocyanate | - | N-butyl-1H-(substituted)-imidazole-1-carboxamide | nih.gov |

| Imidazole, Ethyl chloroacetate | Anhydrous K₂CO₃ | Imidazole ester intermediate | nih.gov |

| Imidazole ester, Various amines | Heat | N-substituted imidazole acetamide | nih.gov |

| Substituted o-phenylenediamine, Substituted aldehydes | Sodium metabisulfite | Substituted 1H-benzimidazole | rsc.org |

Regioselective Functionalization of the Imidazole Ring

The functionalization of the imidazole ring at specific positions (C2, C4, and C5) is crucial for developing derivatives with defined structures. A comprehensive strategy for the direct and regioselective arylation of all three C-H bonds of the imidazole core has been developed. nih.gov This method allows for the selective and sequential replacement of hydrogen atoms with aryl groups using aryl bromides or chlorides. nih.gov

This strategy can be summarized as follows:

C2-Arylation: The most acidic proton at the C2 position can be selectively replaced first.

C5-Arylation: Following C2-arylation, the C5 position can be targeted.

C4-Arylation: The C4 position is typically the least reactive. To achieve arylation at this site, a "SEM-switch" technique can be employed. This involves using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, which can be transferred from the N-1 to the N-3 nitrogen. This transposition activates the C4 position for arylation. nih.gov

Furthermore, this methodology allows for regioselective N-alkylation. After functionalizing the carbon positions of the imidazole ring, selective alkylation at the N-3 position can be performed, followed by the removal of the SEM group from the N-1 position. nih.gov This provides precise control over the substitution pattern, enabling the synthesis of all possible regioisomers of highly functionalized imidazoles. nih.gov

Influence of N-Substituents on Imidazole Ring Properties and Reactivity

The substituent at the N-1 position of the imidazole ring significantly influences the ring's electronic properties, aromaticity, and reactivity. nih.govnih.gov The this compound's N-substituent is a carboxamide group linked to a butyl chain, which has distinct electronic effects.

Computational studies have shown that the aromaticity of the imidazole ring is sensitive to N-substitution. nih.gov When the N-1 position is substituted, the aromaticity tends to decrease as the electron-withdrawing character of the substituent increases. researchgate.net This effect is similar to that observed in substituted pyrazoles. researchgate.net The stability of the imidazole ring itself is generally greater than that of pyrazole, not due to higher aromaticity, but because of the relative weakness of the N-N bond in pyrazoles. nih.gov

The nature of the N-substituent also impacts the basicity of the other ring nitrogen (N-3). Electron-withdrawing groups on the N-1 nitrogen decrease the basicity of the N-3 nitrogen. sci-hub.se Conversely, electron-donating groups would be expected to increase its basicity. In the case of this compound, the carboxamide group is electron-withdrawing, thus reducing the basicity of the N-3 atom compared to an N-alkylated imidazole. The butyl group itself is a weak electron-donating group.

In a related benzimidazole system, studies on N-butyl-1H-benzimidazole showed that the presence of the N-butyl substituent does not significantly alter the conjugation or structural organization of the benzimidazole core. mdpi.com However, in the context of biological interactions, N-alkylation can be critical. For example, alkylating the N-1 position of an imidazole derivative was shown to prevent an unfavorable donor-donor interaction with a lysine (B10760008) residue in a target protein, while the alkyl group itself could form favorable hydrophobic interactions. nih.gov

Table 2: Effect of N-Substituents on Imidazole Properties

| N-Substituent Type | Effect on Aromaticity | Effect on N-3 Basicity | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Decreases | nih.govresearchgate.netsci-hub.se |

| Electron-Donating (e.g., -NH₂, -OH) | Generally increases | Increases | nih.gov |

| Alkyl (e.g., -Butyl) | Minor effect | Minor increase | mdpi.com |

Structure-Reactivity Correlations

The relationship between the structure of this compound derivatives and their reactivity is governed by the electronic and steric effects of the substituents. Modifications to the N-butylcarboxamide group or the imidazole ring itself can predictably alter the molecule's chemical behavior.

Acidity/Basicity: The N-1 substituent directly modulates the pKa of the N-3 nitrogen. The electron-withdrawing nature of the N-carboxamide group makes the N-3 atom less basic and therefore less likely to be protonated or to act as a nucleophile compared to N-alkylimidazoles. sci-hub.se The acidity of the C-H protons on the ring is also affected, with the C2-H being the most acidic, a feature that is exploited in regioselective functionalization. nih.gov

Reactivity of the Carboxamide Group: The reactivity of the carboxamide group itself, for instance towards hydrolysis, is influenced by the electronic properties of the imidazole ring. A more electron-withdrawing imidazole ring (e.g., one substituted with a nitro group) would make the carbonyl carbon of the carboxamide more electrophilic and potentially more susceptible to nucleophilic attack.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

While specific studies detailing the use of N-butyl-1H-imidazole-1-carboxamide as a building block are not extensively documented, the broader class of imidazole (B134444) derivatives is fundamental in the synthesis of complex molecules, particularly those with biological and pharmaceutical relevance. ontosight.ai Imidazole-containing structures are integral to a wide array of bioactive compounds, including antifungal and anticancer agents. ontosight.ai

The related compound, 1-amino-1H-imidazole-5-carboxamide, has been successfully utilized as a key scaffold for the development of highly selective Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the treatment of B-cell malignancies. nih.gov This highlights the potential of the imidazole-carboxamide framework in constructing complex and therapeutically important molecules. The synthesis of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents further underscores the importance of the imidazole core in medicinal chemistry. nih.govacs.org

The general synthetic utility of substituted imidazoles is well-established, with functionalized imidazoles serving as crucial intermediates for molecules of biological interest. The imidazole moiety itself can act as a bioisostere for a carboxamide unit, making it a valuable component in peptide backbone modifications to enhance metabolic stability.

Role in Catalysis and Organocatalysis

Direct research on the catalytic or organocatalytic role of this compound is limited. However, the imidazole scaffold is a well-known motif in catalysis. For instance, imidazole and its derivatives have been shown to catalyze the hydrolysis of phenyl acetates.

In a broader context, N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts, are powerful organocatalysts for a wide range of chemical transformations. While this compound is not an imidazolium salt, its imidazole core suggests potential for derivatization into catalytically active species. The synthesis of various substituted imidazoles using heterogeneous catalysts like FeCl3/SiO2 highlights the ongoing development of imidazole-based catalytic systems.

Precursor for Functional Materials (e.g., polyrotaxanes, ionic liquids)

There is no direct evidence of this compound being used as a precursor for polyrotaxanes or ionic liquids. However, closely related imidazole derivatives have demonstrated significant utility in these areas.

Polyrotaxanes: The structurally similar compound, tert-butyl 1H-imidazole-1-carboxylate (also known as 1-Boc-imidazole), is used in the preparation of water-soluble polyrotaxanes. fishersci.no This process involves the modification of α-cyclodextrin in the presence of a base and N,N'-carbonyldiimidazole. fishersci.no The Boc-protected imidazole plays a crucial role in this synthetic strategy.

Ionic Liquids: 1-butylimidazole (B119223) is a common precursor for the synthesis of a variety of ionic liquids. rsc.orgnih.gov Quaternization of 1-butylimidazole with different alkyl and alkoxy substituted aryl halides leads to the formation of 1-butylimidazole-based ionic liquids. rsc.orgrsc.org Furthermore, N-Butyl-1H-benzimidazole, another related compound, has been investigated as a platform molecule for creating Brønsted acidic ionic liquids, which have applications in esterification reactions. mdpi.com These examples suggest that the N-butylimidazole scaffold, present in this compound, is a viable starting point for the synthesis of functional ionic liquids.

| Precursor | Functional Material | Application |

| tert-Butyl 1H-imidazole-1-carboxylate | Polyrotaxane | Water-soluble materials |

| 1-Butylimidazole | Ionic Liquids | Solvents, Catalysts |

| N-Butyl-1H-benzimidazole | Brønsted Acidic Ionic Liquids | Catalysis (Esterification) |

Use as a Protecting Group in Organic Synthesis

The use of this compound as a protecting group has not been specifically reported. However, the related compound, tert-butyl 1H-imidazole-1-carboxylate (N-Boc-imidazole), is a widely used reagent for the protection of imidazole nitrogens, particularly in the synthesis of functionalized heterocycles and peptides. arkat-usa.org The N-Boc group is known for its stability under various conditions and can be selectively removed. arkat-usa.org For example, a method for the selective N-Boc deprotection of imidazoles using sodium borohydride (B1222165) in ethanol (B145695) has been developed. arkat-usa.org

In the synthesis of the anticancer drug Nirogacestat, a tert-butyl moiety serves as a protecting group to prevent unwanted reactions of a carboxyl group. wikipedia.org This general strategy of using protecting groups is crucial in multi-step organic synthesis to ensure the desired reactivity of specific functional groups. While not the n-butyl derivative, the principle of using an alkyl-imidazole carboxamide related structure for protection is established.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-1H-imidazole-1-carboxamide, and what analytical methods validate its purity?

- Synthesis : A common approach involves nucleophilic substitution or condensation reactions. For example, intermediates like N-ethyl-1H-imidazole-1-carboxamide (a structural analog) are synthesized via reacting imidazole derivatives with alkylating agents (e.g., butyl halides) under basic conditions, followed by carboxamide formation using cyanate or carbodiimide reagents .

- Characterization :

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .

- ¹H-NMR confirms alkyl chain integration (e.g., N-butyl protons at δ 0.8–1.6 ppm) and imidazole proton environments (δ 7.0–8.5 ppm) .

- Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z consistent with C₈H₁₃N₃O) .

Q. What are the solubility and stability profiles of N-butyl-1H-imidazole-1-carboxamide under standard laboratory conditions?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxamide group’s hydrophilicity. Limited solubility in water may require sonication or co-solvents .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboxamide moiety. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers address challenges in sourcing N-butyl-1H-imidazole-1-carboxamide for synthetic applications?

- Synthetic Alternatives : If commercial sources are unavailable (as noted for related compounds ), in-house synthesis is recommended. Optimize yields by varying reaction parameters (e.g., temperature, solvent polarity). For example, using N-butylimidazole and cyanogen bromide in acetonitrile at 60°C improves carboxamide formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) resolves impurities .

Q. What strategies are effective for analyzing impurities or byproducts in N-butyl-1H-imidazole-1-carboxamide synthesis?

- HPLC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled to high-resolution MS to detect trace byproducts (e.g., unreacted imidazole or alkyl halide adducts) .

- Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical values) to rule out incomplete reactions .

Q. How does the N-butyl substituent influence the compound’s reactivity in medicinal chemistry applications?

- Steric and Electronic Effects : The butyl group enhances lipophilicity, potentially improving membrane permeability in drug candidates. However, steric hindrance may reduce nucleophilic reactivity at the imidazole ring. Comparative studies with N-methyl or N-ethyl analogs (e.g., via Hammett plots) quantify these effects .

- Biological Activity : While direct data on N-butyl-1H-imidazole-1-carboxamide is limited, structurally related imidazole carboxamides show anticonvulsant and antimicrobial properties .

Methodological Considerations

Q. What spectroscopic techniques resolve ambiguities in the structural assignment of N-butyl-1H-imidazole-1-carboxamide?

- 2D NMR (COSY, HSQC) : Correlate imidazole protons (e.g., H-2 and H-4/5) and confirm butyl chain connectivity .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous confirmation of regiochemistry and bond angles .

Q. How can researchers validate the compound’s role as an intermediate in multi-step syntheses (e.g., for torasemide analogs)?

- Reaction Monitoring : Use TLC (silica gel, UV visualization) or in-situ IR to track carboxamide consumption in subsequent steps (e.g., coupling with sulfonamides) .

- Isolation of Byproducts : Identify side products (e.g., dimerization) via preparative HPLC and characterize them to refine reaction conditions .

Contradictions and Gaps in Literature

- Synthesis Reproducibility : Patents describe routes to analogs (e.g., N-ethyl derivatives), but N-butyl-1H-imidazole-1-carboxamide synthesis lacks detailed protocols . Researchers must adapt methods from structurally similar compounds .

- Biological Data : Limited studies on this specific compound necessitate extrapolation from related imidazole carboxamides. Prioritize in vitro assays (e.g., enzyme inhibition) to establish baseline activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.